Enhanced Lipophilicity (LogP) vs. 2,6-Difluorobenzyl Alcohol Drives Superior Membrane Permeability Potential
The target compound exhibits a higher calculated LogP (octanol-water partition coefficient) of 2.11 compared to 1.475 for 2,6-difluorobenzyl alcohol, indicating a >0.6 log unit increase in lipophilicity . This increase is attributable to the addition of the chlorine atom. Higher LogP is often correlated with improved passive membrane permeability, a critical parameter in oral drug absorption [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.11 |
| Comparator Or Baseline | 2,6-Difluorobenzyl alcohol: 1.475 |
| Quantified Difference | ΔLogP = +0.635 |
| Conditions | Calculated LogP (cLogP) via standard algorithms from Chem960 (target) and ChemExper (comparator) |
Why This Matters
This quantifiable increase in lipophilicity directly informs medicinal chemists that the target compound will impart greater membrane permeability to conjugated drug candidates compared to the non-chlorinated analog, a key selection criterion for lead optimization.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
